molecular formula C16H16N4O2 B11700376 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11700376
M. Wt: 296.32 g/mol
InChI Key: OWPUPMCZYXGSBB-GIJQJNRQSA-N
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Description

2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a hydrazone moiety, a methoxymethyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone moiety can form stable complexes with metal ions, influencing biochemical pathways and cellular processes. Additionally, the nitrile group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and pyridine-based molecules. Compared to these, 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Examples of similar compounds include:

These compounds share structural similarities but differ in their specific substituents and overall reactivity, making each one unique in its applications and properties.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-11-7-13(10-22-2)14(8-17)16(19-11)20-18-9-12-5-3-4-6-15(12)21/h3-7,9,21H,10H2,1-2H3,(H,19,20)/b18-9+

InChI Key

OWPUPMCZYXGSBB-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=CC=C2O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=CC=C2O)C#N)COC

Origin of Product

United States

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